molecular formula C9H10O2 B137618 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) CAS No. 130352-47-5

2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI)

Cat. No. B137618
M. Wt: 150.17 g/mol
InChI Key: OTVNZANYRJNCJP-UHFFFAOYSA-N
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Description

2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI), also known as Talaromycin A, is a natural product that has been isolated from the fermentation broth of the fungus Talaromyces sp. YO-2. This compound has attracted attention due to its potential as a lead compound for the development of new drugs.

Mechanism Of Action

The mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is not fully understood. However, several studies have suggested that 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A may exert its biological activities by inhibiting the activity of various enzymes, including DNA polymerase, RNA polymerase, and topoisomerase.

Biochemical And Physiological Effects

2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit several biochemical and physiological effects. For example, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to inhibit the growth of bacteria by disrupting the bacterial cell wall.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is its broad-spectrum activity against various bacteria and cancer cell lines. However, one of the limitations of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A. One of the future directions is the development of new derivatives of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A with improved solubility and potency. Another future direction is the investigation of the mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A, which may lead to the discovery of new targets for drug development. Finally, the potential of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A as a lead compound for the development of new drugs for the treatment of bacterial infections and cancer should be further explored.
Conclusion:
In conclusion, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is a natural product that has attracted attention due to its potential as a lead compound for the development of new drugs. 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities. The mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is not fully understood, but several studies have suggested that 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A may exert its biological activities by inhibiting the activity of various enzymes. There are several future directions for the research on 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A, including the development of new derivatives with improved solubility and potency, the investigation of the mechanism of action, and the exploration of its potential as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A is a complex process that involves several steps. The first step is the isolation of the compound from the fermentation broth of the fungus Talaromyces sp. YO-2. The isolated compound is then purified using various chromatographic techniques. The final step involves the determination of the structure of the compound using various spectroscopic techniques.

Scientific Research Applications

2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities. Several studies have been conducted to investigate the potential of 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A as a lead compound for the development of new drugs. For example, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI) A has been found to exhibit potent antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

properties

CAS RN

130352-47-5

Product Name

2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)-(9CI)

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

4-hydroxy-2,3-dimethyl-4-prop-1-ynylcyclobut-2-en-1-one

InChI

InChI=1S/C9H10O2/c1-4-5-9(11)7(3)6(2)8(9)10/h11H,1-3H3

InChI Key

OTVNZANYRJNCJP-UHFFFAOYSA-N

SMILES

CC#CC1(C(=C(C1=O)C)C)O

Canonical SMILES

CC#CC1(C(=C(C1=O)C)C)O

synonyms

2-Cyclobuten-1-one, 4-hydroxy-2,3-dimethyl-4-(1-propynyl)- (9CI)

Origin of Product

United States

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